molecular formula C15H14O4 B190970 O-Desmethylangolensin CAS No. 21255-69-6

O-Desmethylangolensin

Cat. No. B190970
CAS RN: 21255-69-6
M. Wt: 258.27 g/mol
InChI Key: JDJPNKPFDDUBFV-UHFFFAOYSA-N
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Description

O-Desmethylangolensin (O-DMA) is a phytoestrogen and an intestinal bacterial metabolite of the soy phytoestrogen daidzein . It is produced in some people, deemed O-DMA producers, but not others . O-DMA producers were associated with 69% greater mammographic density and 6% bone density .


Synthesis Analysis

The synthesis of O-Desmethylangolensin (O-DMA) analogues from methoxy-substituted benzoic acids has been described . Treatment of methoxy-substituted benzoic acids with 2 equiv of ethyllithium afforded methoxypropiophenones, which were subsequently transformed to ethyl 2-(methoxyphenyl)propionates via 1,2-rearrangement of the methoxyphenyl group using Pb(OAc)4/HClO in triethyl orthoformate .


Molecular Structure Analysis

O-Desmethylangolensin has a molecular formula of C15H14O4 . Its molecular weight is 258.273 g·mol−1 . The O-Desmethylangolensin molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic) and 3 aromatic hydroxyl(s) .


Chemical Reactions Analysis

O-DMA is an intestinal bacterial metabolite of daidzein, an isoflavone compound observed to have phytoestrogenic properties . Not all individuals harbor bacteria capable of metabolizing daidzein to O-DMA, and individuals can be classified as O-DMA producers and nonproducers .


Physical And Chemical Properties Analysis

O-Desmethylangolensin is a gut microbiota metabolite of daidzein, a soy isoflavone . It demonstrates antioxidant activity .

Scientific Research Applications

Anticancer Effects in Various Cell Lines

O-Desmethylangolensin (O-DMA) has been studied for its anticancer effects. In breast cancer MCF-7 cells, O-DMA was found to inhibit cell proliferation, induce apoptosis, and promote cell cycle arrest (Choi & Kim, 2013). Similar effects were observed in Hep3B human hepatocellular carcinoma cells, where O-DMA induced cell cycle arrest at the G2/M phase and triggered mitochondrial-dependent apoptosis (Choi, Lee, & Kim, 2013).

Impact on Gut Microbiome and Human Health

O-DMA, a metabolite of daidzein, is influenced by the gut microbiome. Not all individuals can metabolize daidzein to O-DMA, leading to a distinction between O-DMA producers and nonproducers. The presence or absence of specific bacteria capable of this metabolism can impact health, including risks related to certain diseases (Frankenfeld, 2011).

Relationship with Obesity

A study found a potential link between the O-DMA-producer phenotype and obesity, suggesting that gut microbial environments capable of producing O-DMA might be associated with obesity prevalence (Frankenfeld, Atkinson, Wähälä, & Lampe, 2014).

Influence on Metabolomics Profiles

In premenopausal women, the urinary O-DMA concentrations, indicating gut microbiome activity in metabolizing dietary isoflavones, were linked to different cardiometabolic and cancer risk profiles. Changes in O-DMA metabotypes within individuals over time revealed distinct metabolomes, suggesting a broader involvement of the gut microbiome in nutrient and bioactive metabolism (Frankenfeld, Maskarinec, & Franke, 2021).

Antibacterial Applications

Research has also focused on identifying and characterizing bacteria that can produce O-DMA. For instance, Clostridium rRNA cluster XIVa strain SY8519, isolated from the human intestine, was identified as a key bacterium in isoflavonoid metabolism (Yokoyama et al., 2011).

Detection and Quantification Techniques

Time-resolved fluoroimmunoassay has been developed for the determination of O-DMA in plasma and urine, facilitating the study of its pharmacokinetics and biological significance (L'homme et al., 2002).

Synthesis and Structural Analysis

Research on the synthesis of O-DMA analogues from methoxy-substituted benzoic acids has expanded the understanding of its chemical properties and potential applications (Hong & Lee, 2014).

Safety And Hazards

For the safety and hazards of O-Desmethylangolensin, it would be best to refer to its Safety Data Sheet (SDS) for comprehensive information .

Future Directions

There is a link between Multiple Sclerosis and phytoestrogen metabolizing bacteria . A better understanding of gut bacteria-mediated phytoestrogen metabolism and mechanisms through which these metabolites facilitate their biological actions will help in the development of novel therapeutic options for Multiple Sclerosis as well as other inflammatory diseases .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJPNKPFDDUBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873154
Record name O-Desmethylangolensin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Desmethylangolensin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

O-Desmethylangolensin

CAS RN

21255-69-6
Record name O-Desmethylangolensin
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Record name O-Desmethylangolensin
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Record name O-Desmethylangolensin
Source EPA DSSTox
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Record name 21255-69-6
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Record name O-DESMETHYLANGOLENSIN
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Record name O-Desmethylangolensin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
CL Frankenfeld - Advances in nutrition, 2011 - academic.oup.com
… The objective for this paper was to review human studies of O-desmethylangolensin (O-DMA) concentrations and of O-DMA producers compared with nonproducers in the context of …
Number of citations: 100 academic.oup.com
R L'homme, E Brouwers, N Al-Maharik, O Lapcık… - The Journal of Steroid …, 2002 - Elsevier
… We present a method for the determination of the phytoestrogen metabolite O-desmethylangolensin (O-DMA) in plasma (serum) and in urine. O-DMA is a metabolite of daidzein, which …
Number of citations: 34 www.sciencedirect.com
EJ Choi, GH Kim - Oncology letters, 2013 - spandidos-publications.com
… The aim of the present study was to investigate the anticancer effect of O‑desmethylangolensin (O‑DMA) by assessing cell proliferation, apoptosis and cell cycle distribution, as well as …
Number of citations: 18 www.spandidos-publications.com
S Yokoyama, T Niwa, T Osawa, T Suzuki - Archives of microbiology, 2010 - Springer
A bacterium that converted daidzein to O-desmethylangolensin was isolated from the feces of healthy humans. It was an obligately anaerobic, nonsporeforming, nonmotile and Gram-…
Number of citations: 55 link.springer.com
CL Frankenfeld, G Maskarinec… - British Journal of Nutrition, 2022 - cambridge.org
Urinary O-desmethylangolensin (ODMA) concentrations provide a functional gut microbiome marker of dietary isoflavone daidzein metabolism to ODMA. Individuals who do not have …
Number of citations: 6 www.cambridge.org
T Niwa, S Yokoyama, N Matsugasaki, E Inomata… - Food Chemistry, 2015 - Elsevier
We had isolated an O-desmethylangolensin (O-DMA)-producing bacterium, Clostridium rRNA cluster XIVa strain SY8519. According to chiral separation using HPLC, the SY8519-…
Number of citations: 7 www.sciencedirect.com
EJ Choi, JI Lee, GH Kim - International journal of …, 2013 - spandidos-publications.com
… In the present study, in order to investigate the anticancer effects of O-desmethylangolensin (O-DMA) on human hepatocellular carcinoma Hep3B cells, we first examined the …
Number of citations: 9 www.spandidos-publications.com
HJ Hong, JI Lee - Journal of the Korean Chemical Society, 2014 - koreascience.kr
… 22 where 11 was prepared by substitution of the dianion of O-desmethylangolensin using … were hydrolyzed with H2O to give the O-desmethylangolensin analogues. For example, the …
Number of citations: 1 koreascience.kr
EJ Choi, GH Kim - Molecular medicine reports, 2014 - spandidos-publications.com
Daidzein and its glycoside form daidzin, are known to have potential health benefits and are metabolized to O‑desmethylangolensin (O‑DMA) and equol following consumption. In the …
Number of citations: 90 www.spandidos-publications.com
CL Frankenfeld, C Atkinson, K Wähälä… - European journal of …, 2014 - nature.com
… O-desmethylangolensin (ODMA) and equol are gut bacterial metabolites of daidzein, a compound found in high amounts in soy foods. Approximately 80–95% and 25–60% of …
Number of citations: 110 www.nature.com

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